molecular formula C14H13NO2 B14162827 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol CAS No. 3946-40-5

2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol

Cat. No.: B14162827
CAS No.: 3946-40-5
M. Wt: 227.26 g/mol
InChI Key: UASXFKHZBZLKLY-UHFFFAOYSA-N
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Description

2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol is a Schiff base compound derived from the condensation of salicylaldehyde and aniline. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol typically involves the condensation reaction between salicylaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniformity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as acetic anhydride (for esterification) or alkyl halides (for etherification) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Esters or ethers, depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol is unique due to its specific structure, which allows for versatile chemical reactivity and strong metal chelation properties. This makes it particularly effective in applications requiring metal ion coordination and enzyme inhibition.

Properties

CAS No.

3946-40-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[[(2-hydroxyphenyl)methylideneamino]methyl]phenol

InChI

InChI=1S/C14H13NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-9,16-17H,10H2

InChI Key

UASXFKHZBZLKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=CC=CC=C2O)O

Origin of Product

United States

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